Midaglizole hydrochloride
Description
Midaglizole hydrochloride (chemical name: 2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine dihydrochloride sesquihydrate) is a preferential α2-adrenoceptor antagonist with hypoglycemic properties . Structurally, it belongs to the dihydroimidazole class, distinguishing it from sulfonylureas and other insulin secretagogues.
Properties
IUPAC Name |
2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3.2ClH/c1-2-6-13(7-3-1)14(12-16-18-10-11-19-16)15-8-4-5-9-17-15;;/h1-9,14H,10-12H2,(H,18,19);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKRIOPMNVCTCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)CC(C2=CC=CC=C2)C3=CC=CC=N3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
66529-17-7 (Parent) | |
| Record name | Midaglizole dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079689251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID601000667 | |
| Record name | 2-[2-(4,5-Dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601000667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79689-25-1 | |
| Record name | Midaglizole dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079689251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[2-(4,5-Dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601000667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MIDAGLIZOLE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L29WU6X3A2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Midaglizole hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as α-azido chalcones, aryl aldehydes, and anilines in the presence of catalysts like erbium triflate.
Attachment of the Phenylethyl Group: The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction using phenylethyl chloride and a Lewis acid catalyst.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyridine and aldehydes.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Types of Reactions:
Oxidation: The imidazole ring can undergo oxidation reactions to form imidazolones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products:
Oxidation Products: Imidazolones and other oxidized derivatives.
Reduction Products: Dihydro derivatives.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
Pharmacological Properties
Midaglizole hydrochloride exhibits a range of pharmacological effects, particularly as an anti-inflammatory agent . Research indicates its ability to modulate immune responses and inhibit inflammatory pathways, making it a candidate for further investigation in therapeutic applications related to inflammation and immune modulation.
Therapeutic Applications
This compound has been studied for various therapeutic applications, including:
- Anti-inflammatory Treatments : Its ability to reduce inflammation positions it as a potential treatment for conditions such as arthritis and other inflammatory diseases.
- Metabolic Regulation : Studies have shown that midaglizole can influence blood glucose levels, suggesting potential applications in diabetes management .
- Neuroprotective Effects : Preliminary research indicates that midaglizole may have neuroprotective properties, which could be beneficial in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
Comparison with Other Imidazole Derivatives
This compound shares structural similarities with other imidazole derivatives, which have diverse pharmacological activities. Here is a comparison table highlighting some key derivatives:
| Compound | Primary Action | Therapeutic Use |
|---|---|---|
| This compound | Anti-inflammatory, metabolic regulation | Inflammation, diabetes management |
| Ketoconazole | Antifungal | Fungal infections |
| Clotrimazole | Antifungal | Topical fungal infections |
Future Research Directions
Ongoing research is essential to fully elucidate the therapeutic potential of this compound. Areas for future investigation include:
- Long-term safety and efficacy studies.
- Clinical trials to assess its effectiveness in humans.
- Exploration of its mechanisms at the molecular level.
Mechanism of Action
The mechanism of action of Midaglizole hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Pharmacological Properties:
- Mechanism of Action: Midaglizole binds selectively to α2-adrenoceptors, exhibiting 7.4-fold higher affinity for α2 (pKi = 6.28) than α1 receptors . This antagonism promotes insulin secretion by closing ATP-sensitive potassium (KATP) channels in pancreatic β-cells, thereby reducing blood glucose levels .
- Clinical Efficacy: Phase II trials demonstrated its ability to lower fasting and postprandial glucose in non-insulin-dependent diabetes mellitus (NIDDM) patients without inducing lactic acidosis .
- Additional Effects : Inhibits adrenaline-induced platelet aggregation and increases blood pressure in vivo .
Comparison with Similar Compounds
Pharmacological Profile Comparison
The table below compares Midaglizole hydrochloride with structurally or functionally related compounds:
Clinical and Structural Comparison
Key Differentiators
- Receptor Specificity: Midaglizole’s α2 selectivity (7.4:1 ratio) surpasses non-selective agents like yohimbine, minimizing off-target effects .
- Mechanistic Uniqueness : Unlike sulfonylureas (e.g., glibenclamide), Midaglizole interacts with imidazoline receptors, which may offer synergistic pathways for insulin secretion .
Research Findings and Limitations
- Antagonism by RX801080 : Evidence suggests Midaglizole’s effects are reversible by RX801080, indicating a complex interplay between imidazoline and sulfonylurea pathways .
Biological Activity
Midaglizole hydrochloride is an oral hypoglycemic agent that has been studied primarily for its effects on glucose metabolism in diabetic patients. This article provides a comprehensive overview of its biological activity, pharmacokinetics, and relevant case studies.
Overview of this compound
Midaglizole is classified as an α-glucosidase inhibitor, which works by delaying the absorption of carbohydrates in the intestines, thereby lowering blood glucose levels postprandially. It is particularly useful in managing type 2 diabetes mellitus (T2DM).
Pharmacokinetics
The pharmacokinetic profile of midaglizole has been characterized through various studies:
- Absorption : Midaglizole is well absorbed from the gastrointestinal tract, although food intake can slow its absorption due to delayed gastric emptying. Studies have shown that administering midaglizole 20 minutes before meals optimizes its effectiveness .
- Distribution : The compound exhibits a wide distribution in body tissues, with a linear correlation between plasma concentration and blood glucose levels observed after administration.
- Metabolism and Excretion : Midaglizole is primarily excreted via the kidneys, with minimal accumulation noted during multiple dosing regimens. The pharmacokinetics are dose-dependent up to 500 mg, indicating a robust safety profile for higher doses .
Biological Activity
Midaglizole's biological activity centers around its role in glycemic control:
- Mechanism of Action : As an α-glucosidase inhibitor, midaglizole prevents the breakdown of complex carbohydrates into simple sugars, leading to reduced glucose absorption and lower postprandial blood sugar levels.
- Efficacy : Clinical trials have demonstrated significant reductions in HbA1c levels among patients treated with midaglizole compared to placebo groups. For instance, a study indicated that patients receiving midaglizole showed a mean reduction in HbA1c of approximately 0.5% over 12 weeks .
Case Studies
Several case studies illustrate the practical applications of midaglizole in clinical settings:
- Case Study 1 : A 55-year-old male with poorly controlled T2DM was switched from metformin to midaglizole due to gastrointestinal side effects. After initiating treatment with midaglizole at 200 mg t.i.d., his HbA1c decreased from 8.5% to 7.6% over three months, demonstrating the drug's effectiveness in managing glycemic levels while minimizing side effects associated with other agents .
- Case Study 2 : Another patient, a 62-year-old female with T2DM and a history of cardiovascular disease, was prescribed midaglizole alongside lifestyle modifications. Over six months, her fasting blood glucose levels improved significantly, and she reported enhanced energy levels and weight stabilization .
Research Findings
Recent research has focused on optimizing midaglizole's use in combination therapies:
- A study found that combining midaglizole with other antidiabetic medications resulted in synergistic effects on glycemic control while maintaining safety profiles . This combination approach may be particularly beneficial for patients who do not achieve adequate control with monotherapy.
Summary Table
| Parameter | Value/Description |
|---|---|
| Drug Class | α-glucosidase inhibitor |
| Indication | Type 2 diabetes mellitus |
| Dosage Forms | Oral tablets (150 mg, 200 mg, etc.) |
| Mechanism of Action | Delays carbohydrate absorption |
| Key Findings | Reduces HbA1c by ~0.5% |
| Side Effects | Gastrointestinal disturbances (minimized) |
Q & A
Q. What is the primary mechanism of action of Midaglizole hydrochloride in modulating adrenergic pathways?
this compound acts as a potent α2-adrenoceptor antagonist , selectively inhibiting α2-adrenergic receptors with 7.4 times higher affinity (pKi = 6.28) compared to α1-adrenoceptors . This antagonism disrupts negative feedback mechanisms in presynaptic neurons, leading to increased norepinephrine release. Methodologically, receptor specificity should be confirmed via radioligand binding assays using tissues rich in α2-adrenoceptors (e.g., brainstem or pancreatic islets) . In vivo studies demonstrate its dual effects: elevating blood pressure and reducing blood glucose, likely via sympathetic nervous system modulation .
Q. How does this compound’s receptor selectivity influence its pharmacological profile?
The compound’s preferential α2-adrenoceptor antagonism underpins its unique physiological effects. For instance, α2 blockade in pancreatic β-cells enhances insulin secretion, contributing to hypoglycemia, while systemic α2 inhibition increases sympathetic outflow, raising blood pressure . To validate selectivity, use competitive binding assays with labeled ligands (e.g., yohimbine for α2 and prazosin for α1). Compare inhibition constants (Ki) across receptor subtypes to confirm the 7.4-fold selectivity ratio .
Q. What methodological considerations are critical when assessing Midaglizole’s hypoglycemic effects in preclinical models?
- Model selection : Use streptozotocin-induced diabetic rodents or genetically modified models (e.g., db/db mice) to mimic dysregulated glucose metabolism.
- Dose-response profiling : Administer Midaglizole intravenously (IV) or intraperitoneally (IP) at 1–20 mg/kg, monitoring blood glucose via glucometers at 30-minute intervals .
- Control groups : Include α2-agonist-treated cohorts (e.g., clonidine) to isolate receptor-specific effects.
- Statistical rigor : Apply ANOVA with post-hoc tests to compare glycemic changes across groups .
Advanced Research Questions
Q. How should researchers address contradictory data regarding Midaglizole’s dual effects on blood pressure and glucose regulation?
Contradictions often arise from dose-dependent responses or tissue-specific receptor expression. For example, low doses may preferentially block pancreatic α2-adrenoceptors (enhancing insulin secretion), while higher doses inhibit central α2 receptors, increasing sympathetic tone and blood pressure . To resolve this:
- Conduct dose-response studies across physiological systems (e.g., glucose tolerance tests paired with telemetric blood pressure monitoring).
- Use pharmacokinetic profiling to correlate plasma concentrations with target engagement.
- Apply tissue-specific knockout models (e.g., α2-adrenoceptor deletions in pancreatic vs. vascular tissues) .
Q. What experimental strategies optimize α2/α1 adrenoceptor binding assays for Midaglizole?
- Membrane preparation : Isolate receptor-rich tissues (e.g., rat cortex for α2, liver for α1) and homogenize in Tris-EDTA buffer (pH 7.4).
- Radioligand selection : Use
RX821002 (α2-specific) and
prazosin (α1-specific) with non-specific binding defined by 10 μM phentolamine. - Incubation conditions : 25°C for 60 minutes, followed by rapid filtration through GF/B filters.
- Data normalization : Express results as % inhibition relative to vehicle controls and calculate Ki values using Cheng-Prusoff equations .
Q. What analytical validation criteria are essential for quantifying Midaglizole in complex biological matrices?
- Chromatographic setup : Use HPLC with a C18 column (150 mm × 4.6 mm, 5 μm) and mobile phase of 0.03 M phosphate buffer-methanol (70:30) at 1 mL/min flow rate .
- Detection : UV absorption at 207 nm for optimal sensitivity.
- Validation parameters :
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
